molecular formula C14H17N B12064221 2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene CAS No. 61088-66-2

2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene

Cat. No.: B12064221
CAS No.: 61088-66-2
M. Wt: 199.29 g/mol
InChI Key: XIJKPWGJZNKVHS-UHFFFAOYSA-N
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Description

2-Benzyl-2-azabicyclo[222]oct-5-ene is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable bicyclic precursor under acidic conditions to promote cyclization. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and elevated temperatures to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); conditions vary depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2-azabicyclo[2.2.2]octane
  • 2-Benzyl-2-azabicyclo[3.2.1]octane
  • 2-Benzyl-2-azabicyclo[2.2.1]heptane

Uniqueness

2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-benzyl-2-azabicyclo[2.2.2]oct-5-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-2-4-12(5-3-1)10-15-11-13-6-8-14(15)9-7-13/h1-6,8,13-14H,7,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJKPWGJZNKVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CN2CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379805
Record name 2-benzyl-2-azabicyclo[2.2.2]oct-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61088-66-2
Record name 2-benzyl-2-azabicyclo[2.2.2]oct-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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